Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound with a unique structure that includes a tert-butyl ester and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-carboxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reduction: 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-methanol.
Substitution: 6-(alkoxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar structure but with different functional groups.
Quinuclidine derivatives: Share the bicyclic framework but differ in substituents and functional groups.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[22
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFSPONBBCBZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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